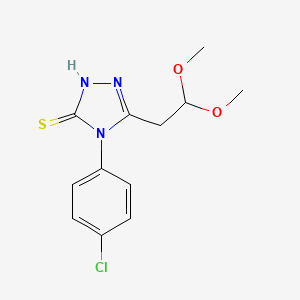

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a dimethoxyethyl group attached to the triazole ring, along with a thiol group.

Métodos De Preparación

The synthesis of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chlorophenyl and dimethoxyethyl precursors.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the nitrogen atoms.

Introduction of Thiol Group: The thiol group is introduced through a substitution reaction, often using thiourea as a reagent.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungal pathogens. A study demonstrated that triazole-thiol derivatives possess a broad spectrum of antimicrobial activity, making them promising candidates for developing new antibiotics and antifungal agents. The mechanism of action is believed to involve disruption of cellular processes in microbial organisms .

Antifungal Properties

Triazole derivatives are particularly noted for their antifungal activity. The compound has shown efficacy against resistant strains of fungi, which is crucial in the context of increasing antifungal resistance globally. A study highlighted the synthesis of triazole-thiol derivatives that demonstrated potent antifungal effects against Candida species, which are common pathogens in immunocompromised patients .

Anti-inflammatory Effects

Some studies have suggested that triazole derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. However, further research is needed to elucidate the specific mechanisms involved .

Fungicides

The compound's properties make it a candidate for use as a fungicide in agriculture. Its ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases, thereby improving yield and quality. Research into the synthesis of triazole-based fungicides has shown promising results in field trials .

Plant Growth Regulators

There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, enhancing crop resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maximizing crop productivity .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological pathways.

Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. This contributes to its antimicrobial properties.

Comparación Con Compuestos Similares

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives:

Similar Compounds: Compounds like 1-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)thiourea and other triazole-based molecules.

Uniqueness: The presence of the chlorophenyl and dimethoxyethyl groups, along with the thiol group, gives this compound unique chemical and biological properties compared to other triazole derivatives.

Actividad Biológica

4-(4-chlorophenyl)-5-(2,2-dimethoxyethyl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique structure of this compound, featuring a triazole ring and a thiol group, contributes to its potential pharmacological properties.

The chemical formula of this compound is C15H18ClN3O2S. It is characterized by the presence of a chlorophenyl and a dimethoxyethyl substituent. The molecular weight is approximately 331.84 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular:

- Cytotoxicity Studies : A study tested the cytotoxic effects of similar triazole derivatives on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that these compounds exhibited higher cytotoxicity against melanoma cells compared to others .

- Mechanism of Action : The triazole moiety is believed to interact with biological receptors due to its ability to form hydrogen bonds and its dipolar character. This interaction enhances the solubility and bioavailability of the compounds .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The presence of the thiol group in this compound may enhance its activity against various pathogens:

- In vitro Studies : Compounds within this class have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Activity

The anti-inflammatory potential has also been explored in related triazole compounds:

- COX Inhibition : Research indicates that certain derivatives can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammation pathways. This suggests that this compound may possess anti-inflammatory properties .

Case Studies

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c1-17-11(18-2)7-10-14-15-12(19)16(10)9-5-3-8(13)4-6-9/h3-6,11H,7H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPDQYILRQCBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=NNC(=S)N1C2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.